molecular formula C10H12BrFO2Zn B14874064 3-(2-Ethoxyethoxy)-4-fluorophenylZinc bromide

3-(2-Ethoxyethoxy)-4-fluorophenylZinc bromide

Cat. No.: B14874064
M. Wt: 328.5 g/mol
InChI Key: OJWXTIFHVQSZOL-UHFFFAOYSA-M
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Description

3-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the ethoxyethoxy group and the fluorine atom on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethoxy)-4-fluorophenylzinc bromide typically involves the reaction of 3-(2-ethoxyethoxy)-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-(2-ethoxyethoxy)-4-fluorophenyl bromide+Zn3-(2-ethoxyethoxy)-4-fluorophenylzinc bromide\text{3-(2-ethoxyethoxy)-4-fluorophenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-(2-ethoxyethoxy)-4-fluorophenyl bromide+Zn→3-(2-ethoxyethoxy)-4-fluorophenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:

    Cross-coupling reactions: It participates in reactions like Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Substitution reactions: It can undergo nucleophilic substitution reactions with electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Palladium catalysts: Commonly used in cross-coupling reactions.

    Electrophiles: Such as alkyl halides, aryl halides, and acyl chlorides.

    Solvents: Tetrahydrofuran is often used due to its ability to stabilize the organozinc reagent.

Major Products

The major products formed from reactions involving this compound depend on the specific electrophile used. For example, in a Negishi coupling reaction with an aryl halide, the product would be a biaryl compound.

Scientific Research Applications

3-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide has several applications in scientific research:

    Organic synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material science: Employed in the preparation of functional materials, such as polymers and liquid crystals.

    Medicinal chemistry: Utilized in the development of new drug candidates through the formation of carbon-carbon and carbon-heteroatom bonds.

Mechanism of Action

The mechanism by which 3-(2-ethoxyethoxy)-4-fluorophenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various nucleophilic addition and substitution reactions. The presence of the ethoxyethoxy group and the fluorine atom enhances the stability and reactivity of the organozinc species, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Ethoxyethoxy)-4-fluorophenylmagnesium bromide: Another organometallic reagent used in similar types of reactions but with different reactivity profiles.

    3-(2-Ethoxyethoxy)-4-fluorophenylboronic acid: Used in Suzuki coupling reactions to form carbon-carbon bonds.

Uniqueness

3-(2-Ethoxyethoxy)-4-fluorophenylzinc bromide is unique due to its enhanced reactivity and selectivity in cross-coupling reactions compared to other organometallic reagents. The presence of the ethoxyethoxy group and the fluorine atom provides additional stability and reactivity, making it a preferred choice in many synthetic applications.

Properties

Molecular Formula

C10H12BrFO2Zn

Molecular Weight

328.5 g/mol

IUPAC Name

bromozinc(1+);1-(2-ethoxyethoxy)-2-fluorobenzene-5-ide

InChI

InChI=1S/C10H12FO2.BrH.Zn/c1-2-12-7-8-13-10-6-4-3-5-9(10)11;;/h3,5-6H,2,7-8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

OJWXTIFHVQSZOL-UHFFFAOYSA-M

Canonical SMILES

CCOCCOC1=C(C=C[C-]=C1)F.[Zn+]Br

Origin of Product

United States

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